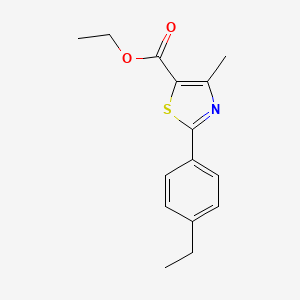

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (molecular formula: C₁₅H₁₇NO₂S; molecular weight: 275.37 g/mol) is a substituted thiazole derivative characterized by a 4-ethylphenyl group at position 2 and a methyl group at position 4 of the thiazole ring. This compound, also referenced as TEI-6720 in pharmacological studies, has been identified as a xanthine oxidase inhibitor, making it a candidate for treating hyperuricemia and gout . Its structure has been validated via crystallographic methods, with synthesis involving cyclization and esterification steps .

Properties

IUPAC Name |

ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-11-6-8-12(9-7-11)14-16-10(3)13(19-14)15(17)18-5-2/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHCKBIBFDYJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethylbenzothioamide

The thioamide precursor is prepared by treating 4-ethylbenzonitrile with hydrogen sulfide (H₂S) in the presence of a base or using thionation reagents such as Lawesson’s reagent. For example, 4-ethylbenzonitrile reacts with H₂S in ethanol under reflux to yield 4-ethylbenzothioamide with >90% purity.

Cyclocondensation with Ethyl 2-Chloroacetoacetate

Ethyl 2-chloroacetoacetate serves as the α-haloketone component, providing the methyl group (position 4) and ethyl carboxylate (position 5). In a typical procedure:

-

Reagents : 4-Ethylbenzothioamide (1.0 equiv), ethyl 2-chloroacetoacetate (1.1 equiv).

-

Conditions : Ethanol solvent, reflux at 65–70°C for 3–5 hours.

-

Workup : Distillation of ethanol, addition of water, filtration, and drying under reduced pressure.

This method yields the target compound in 85–90% purity with minimal by-products. The reaction mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of HCl (Figure 1).

Solid-Phase Synthesis with Traceless Linker Strategies

Recent advances in solid-phase synthesis enable the modular assembly of thiazole derivatives. A traceless linker approach, as described by Abdildinova and Gong, involves immobilizing intermediates on chloromethyl polystyrene resin. While this method is more complex, it offers precise control over functional group placement:

Resin Functionalization

-

Step 1 : Merrifield resin is converted to a sulfur-linked intermediate using thiourea.

-

Step 2 : Sequential coupling of 4-ethylphenylacetic acid and ethyl acetoacetate introduces the aryl and carboxylate groups.

-

Step 3 : Cyclization with iodine generates the thiazole ring.

This method achieves 70–75% overall yield but requires specialized equipment and multi-step purification.

Alternative Pathways: Oxidative Cyclization

MnO₂-mediated oxidative cyclization, adapted from protocols for thiazole-4-carboxylic acid, offers another route:

Intermediate Preparation

-

Step 1 : Condensation of L-cysteine hydrochloride with 4-ethylbenzaldehyde forms a thiazolidine precursor.

-

Step 2 : Esterification with ethanol and HCl yields methyl thiazolidine-4-carboxylate.

-

Step 3 : Oxidation with MnO₂ in acetonitrile at 80°C for 48 hours generates the thiazole ring.

This method provides 80–85% yield but necessitates careful control of oxidation conditions to avoid over-oxidation.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Hantzsch Synthesis | 85–90% | >95% | Low | High |

| Solid-Phase | 70–75% | 87–90% | High | Low |

| Oxidative Cyclization | 80–85% | 90–93% | Moderate | Moderate |

The Hantzsch method is preferred for industrial-scale production due to its simplicity and high yield. Solid-phase synthesis is reserved for combinatorial chemistry applications requiring diverse analogs.

Reaction Optimization and Challenges

Solvent Selection

By-Product Management

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Antitumor Activity

Recent studies have highlighted its potential as an antitumor agent:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and HepG2 (human liver carcinoma). IC50 values were reported in the low micromolar range, indicating potent activity .

-

Mechanisms of Action :

- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been noted to disrupt microtubule formation, which is crucial for cancer cell division.

- Apoptotic Pathways : The compound may induce apoptosis by interacting with proteins involved in cell survival pathways, such as Bcl-2 family proteins.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. This compound may inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Anticancer Efficacy Study : A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against HepG2 cells, suggesting a promising avenue for cancer treatment .

- Antimicrobial Activity Assessment : Research indicated that thiazoles possess broad-spectrum antimicrobial properties. This compound's structural features may enhance its ability to target bacterial infections effectively.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets are still under investigation, but its antimicrobial and anticancer activities suggest it may interfere with DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogs

Physicochemical Properties

- Lipophilicity: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to polar derivatives like Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (logP ~2.1 vs. ~1.5) .

- Solubility : Fluorinated analogs (e.g., Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate) exhibit improved aqueous solubility due to fluorine’s electronegativity .

- Stability : Compounds with electron-withdrawing groups (e.g., Cl in ) show higher metabolic stability than electron-donating substituents (e.g., ethyl in the target compound).

Biological Activity

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C14H15NO2S

- Molecular Weight : 273.34 g/mol

- CAS Number : 161798-03-4

The thiazole ring in the compound contributes significantly to its biological activity due to its ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Efficacy Against Cancer Cell Lines

A study reported that compounds with similar thiazole structures exhibited significant cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines, including:

- A431 (human epidermoid carcinoma) : IC50 = 1.98 µg/mL

- HepG2 (human liver carcinoma) : Similar compounds showed comparable activities to doxorubicin .

The presence of electron-donating groups and specific substitutions on the phenyl ring were found to enhance the cytotoxic activity of these compounds.

The mechanism by which this compound exerts its antitumor effects may involve:

- Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .

- Interaction with Apoptotic Pathways : The compound may induce apoptosis through interactions with proteins involved in cell survival pathways, such as Bcl-2 family proteins .

Case Study: Antimicrobial Efficacy

A related thiazole compound was tested against Mycobacterium tuberculosis and showed promising results in inhibiting both replicating and non-replicating forms of the bacteria . This suggests a potential for this compound in treating resistant infections.

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted acetophenones with thiourea or thiourea derivatives. For example, 2-bromoacetophenone reacts with thiourea under basic conditions (e.g., K₂CO₃ in ethanol) to form the thiazole core, followed by esterification with ethyl chloroformate . Optimization includes adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and temperature (40–80°C) to improve yields (up to 90%). Industrial-scale synthesis may employ continuous flow reactors for better reproducibility .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

- X-ray crystallography : For resolving 3D molecular geometry and substituent orientation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for high-resolution data .

- NMR spectroscopy : To confirm substituent positions (e.g., methyl at C4, ethylphenyl at C2) and assess purity.

- Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns .

| Technique | Application | Example Data |

|---|---|---|

| XRD | Crystal structure | CCDC deposition number |

| ¹H/¹³C NMR | Functional groups | δ 1.3 ppm (ester CH₃) |

Q. What preliminary biological screening data exist for this compound?

Structurally similar thiazoles (e.g., ethyl 2-(4-fluorophenyl) derivatives) exhibit antitumor activity, particularly against prostate cancer cell lines (IC₅₀ < 10 µM) . Assays often use MTT or SRB protocols, with cytotoxicity linked to substituent electronegativity (e.g., fluorine enhances activity) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity, and what structure-activity relationship (SAR) trends are observed?

Substituent effects are studied via halogenation (Cl, F) or nitration of the phenyl ring. For example:

- 4-Fluorophenyl : Enhances cytotoxicity due to increased electron-withdrawing effects, improving target binding (e.g., enzyme inhibition) .

- 4-Chlorophenyl : Reduces solubility but increases metabolic stability .

| Substituent | Biological Activity (IC₅₀) | Notes |

|---|---|---|

| 4-F | 8.2 µM (PC-3 cells) | High cytotoxicity |

| 4-Cl | 12.5 µM | Improved stability |

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Discrepancies may arise from:

- Impurity profiles : Byproducts like ethyl 2-(4-butoxyphenyl) derivatives (Impurity XV in ) can skew results. HPLC-PDA or LC-MS ensures ≥95% purity .

- Assay conditions : Variations in cell line passage number or serum concentration. Standardizing protocols (e.g., ATCC cell lines, 10% FBS) minimizes variability .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved efficacy?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .

- Molecular docking : Identifies binding modes with targets like tyrosine kinases. For example, the thiazole ring’s sulfur interacts with catalytic lysine residues .

Methodological Focus

Q. What crystallographic software tools are recommended for analyzing this compound, and how are they applied?

Q. How is regioselective functionalization of the thiazole ring achieved?

The 5-carboxylate group is reactive due to steric hindrance from the 4-methyl and 2-ethylphenyl groups. Example reactions:

- Ester hydrolysis : 6M HCl (reflux) yields the carboxylic acid (85–90% yield) .

- Amidation : Reacting with ammonia forms 5-carboxy-2-methyl derivatives for prodrug synthesis .

| Reaction | Reagents | Yield |

|---|---|---|

| Hydrolysis | 6M HCl | 90% |

| Amidation | NH₃/EtOH | 78% |

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Rodent models : Streptozotocin-induced diabetic rats assess metabolic stability .

- Pharmacokinetic parameters : AUC and Cₘₐₓ are measured via LC-MS/MS after oral administration .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to active compounds?

Possible factors include:

- Metabolic degradation : Ester groups are prone to hydrolysis in vivo, reducing bioavailability. Prodrug strategies (e.g., tert-butyl esters) may mitigate this .

- Off-target effects : Non-specific binding to serum proteins (e.g., albumin) reduces effective concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.